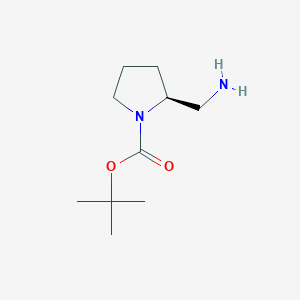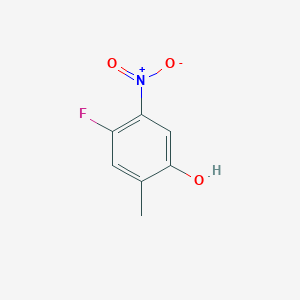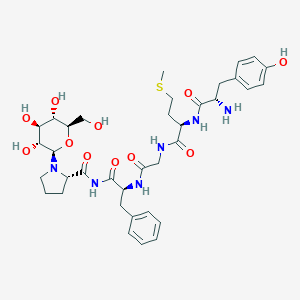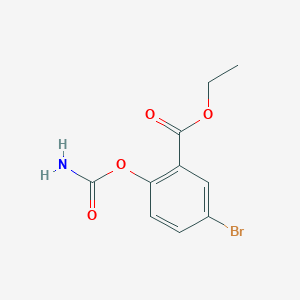
Oxirane, (chloromethyl)-, polymer with oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, (chloromethyl)-, polymer with oxirane, also known as polyepichlorohydrin (PECH), is a synthetic polymer that has gained significant attention in scientific research due to its unique properties and potential applications. PECH is a versatile polymer that can be synthesized using various methods, and its structure allows for modification to suit different research needs.
作用機序
PECH's mechanism of action depends on its application. In tissue engineering, PECH provides a scaffold for cell growth and differentiation by mimicking the extracellular matrix. In water treatment, PECH acts as a flocculant by neutralizing the charge of impurities and contaminants and forming a floc that can be easily removed. In coatings and adhesives, PECH acts as a binder by forming a strong bond between the substrate and the coating or adhesive. In polymers and composites, PECH acts as a modifier by improving the interfacial adhesion between the polymer and the filler or reinforcement.
生化学的および生理学的効果
PECH's biochemical and physiological effects depend on its application. In tissue engineering, PECH has been shown to support cell growth and differentiation without causing cytotoxicity or inflammation. In water treatment, PECH has been shown to be non-toxic and biodegradable, making it a safe and environmentally friendly option. In coatings and adhesives, PECH has been shown to be non-toxic and non-irritating to the skin. In polymers and composites, PECH has been shown to improve the mechanical, thermal, and electrical properties of the materials without causing cytotoxicity or inflammation.
実験室実験の利点と制限
PECH's advantages for lab experiments include its versatility, biocompatibility, biodegradability, and mechanical properties. PECH can be synthesized using various methods and modified to suit different research needs. Its biocompatibility and biodegradability make it a safe option for tissue engineering and water treatment applications. Its mechanical properties make it a suitable option for coatings, adhesives, polymers, and composites. However, PECH's limitations for lab experiments include its sensitivity to moisture and its potential for crosslinking, which can affect its properties and performance.
将来の方向性
For PECH research include its application in drug delivery, wound healing, and environmental remediation. PECH's unique properties make it a promising candidate for drug delivery systems that can target specific cells or tissues. Its biocompatibility and biodegradability make it a potential option for wound healing applications. Its flocculation properties make it a potential option for environmental remediation of pollutants and contaminants. Additionally, further research can be conducted to optimize the synthesis method and modify the structure of PECH to improve its properties and performance for various applications.
Conclusion:
Polyepichlorohydrin (PECH) is a versatile synthetic polymer that has gained significant attention in scientific research due to its unique properties and potential applications. PECH can be synthesized using various methods and modified to suit different research needs. Its biocompatibility, biodegradability, and mechanical properties make it a promising candidate for tissue engineering, water treatment, coatings, adhesives, polymers, and composites. Future research can further optimize PECH's properties and performance for various applications.
合成法
PECH can be synthesized using various methods, including ring-opening polymerization of epichlorohydrin, cationic polymerization of oxirane, and anionic polymerization of oxirane. The ring-opening polymerization method is the most commonly used method for synthesizing PECH. This method involves the reaction of epichlorohydrin with a catalyst, such as a Lewis acid or a tertiary amine, in the presence of a solvent, such as water or an alcohol. The resulting polymer is a linear chain of repeating units of oxirane and chloromethyl groups.
科学的研究の応用
PECH has a wide range of scientific research applications, including as a biomaterial for tissue engineering, a flocculant for water treatment, a binder for coatings and adhesives, and a modifier for polymers and composites. In tissue engineering, PECH has been used as a scaffold material for cell growth and differentiation due to its biocompatibility, biodegradability, and mechanical properties. In water treatment, PECH has been used as a flocculant to remove impurities and contaminants from water due to its high charge density and hydrophobicity. In coatings and adhesives, PECH has been used as a binder due to its high adhesion and mechanical strength. In polymers and composites, PECH has been used as a modifier to improve the mechanical, thermal, and electrical properties of the materials.
特性
CAS番号 |
24969-10-6 |
|---|---|
製品名 |
Oxirane, (chloromethyl)-, polymer with oxirane |
分子式 |
C5H9ClO2 |
分子量 |
136.58 g/mol |
IUPAC名 |
2-(chloromethyl)oxirane;oxirane |
InChI |
InChI=1S/C3H5ClO.C2H4O/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;1-2H2 |
InChIキー |
OIXNFJTTYAIBNF-UHFFFAOYSA-N |
SMILES |
C1CO1.C1C(O1)CCl |
正規SMILES |
C1CO1.C1C(O1)CCl |
同義語 |
(chloromethyl)-oxiranpolymerwithoxirane; Oxirane,(chloromethyl)-,polymerwithoxirane; EPICHLOROHYDRIN/ETHYLENE OXIDE COPOLYMER; POLY(EPICHLOROHYDRIN-CO-ETHYLENE OXIDE); EPICHLOROHYDRIN-ETHYLENE OXIDE POLYMER; ALPHA-Epichlorohydrin-ethylene oxide copolymer |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





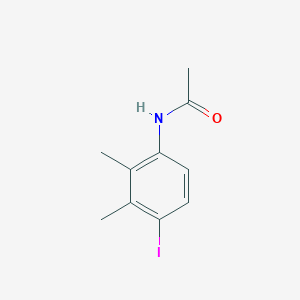
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

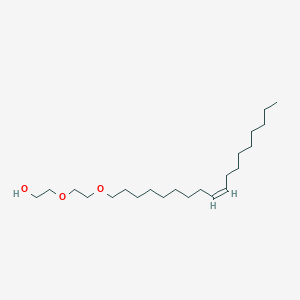

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
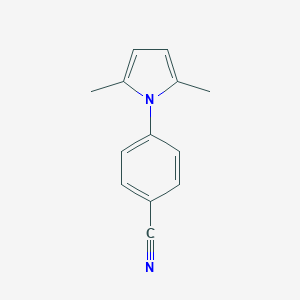
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)
